Synthesis Yield Advantage: 7-Fluoro Derivative Achieves 72% Bromination Yield Under Standard Conditions
The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one from 3-acetyl-7-fluoro-2H-chromen-2-one proceeds with a reported isolated yield of 72% under standard bromination conditions (bromine in chloroform, 1.0 h reaction time) [1]. This yield is consistent with and, in certain comparative contexts, marginally higher than yields reported for analogous brominations of non-fluorinated 3-acetylcoumarin derivatives under similar conditions, where yields typically range from 65–70% depending on substitution pattern and reaction optimization [2][3]. The electron-withdrawing effect of the 7-fluoro substituent may facilitate the enolization step preceding α-bromination, contributing to the reproducibility and efficiency of this transformation for procurement and scale-up planning.
| Evidence Dimension | Synthetic yield of α-bromination |
|---|---|
| Target Compound Data | 72% isolated yield |
| Comparator Or Baseline | Typical yields for 3-acetylcoumarin bromination range 65–70% under similar conditions |
| Quantified Difference | Comparable to marginally higher (2–7 percentage point advantage) |
| Conditions | Bromine in chloroform, 1.0 h reaction time, ambient temperature |
Why This Matters
Higher and reproducible synthetic yield directly reduces cost per gram for bulk procurement and increases confidence in scale-up feasibility for industrial applications.
- [1] Molaid. 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one, CAS 1446333-79-4, Reaction Information. Compound Database Entry. View Source
- [2] Mohareb RM, MegallyAbdo NY. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules. 2015;20(6):11535-11553. View Source
- [3] Abdou MM, Abu-Rayyan A, Bedir AG, et al. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Adv. 2021;11:38391-38433. View Source
